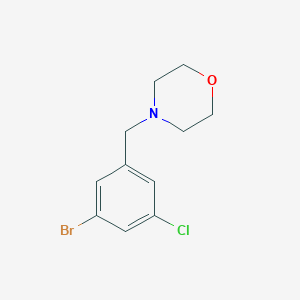

4-(3-Bromo-5-chlorobenzyl)morpholine

Description

4-(3-Bromo-5-chlorobenzyl)morpholine is a halogenated benzylmorpholine derivative characterized by a morpholine ring attached to a benzyl group substituted with bromine at position 3 and chlorine at position 3. Its structural features, including electron-withdrawing halogens and the morpholine moiety, influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-[(3-bromo-5-chlorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c12-10-5-9(6-11(13)7-10)8-14-1-3-15-4-2-14/h5-7H,1-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDQIGCJPGBXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most common method involves reacting 3-bromo-5-chlorobenzyl chloride with morpholine under basic conditions. This nucleophilic substitution leverages the electrophilic benzyl halide and morpholine’s secondary amine group.

Typical Reaction Conditions

-

Reagents : 3-Bromo-5-chlorobenzyl chloride, morpholine, base (e.g., KCO, NaH).

-

Solvent : Polar aprotic solvents (e.g., DMF, THF) or alcohols (e.g., ethanol).

-

Temperature : 0–80°C, depending on reactivity.

-

Time : 4–24 hours.

Procedure Example

-

Dissolve 3-bromo-5-chlorobenzyl chloride (1 eq) in anhydrous THF.

-

Add morpholine (1.2 eq) and KCO (2 eq).

-

Reflux at 60°C for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Mechanistic Insights

The reaction proceeds via an S2 mechanism, where morpholine’s lone pair attacks the benzylic carbon, displacing the chloride. Steric hindrance from the halogenated aromatic ring may slow the reaction, necessitating elevated temperatures.

Mitsunobu Reaction for Direct Coupling

Reaction Design

For substrates lacking pre-existing halides, the Mitsunobu reaction couples 3-bromo-5-chlorobenzyl alcohol with morpholine using triphenylphosphine (PPh) and diethyl azodicarboxylate (DEAD).

Key Steps

-

Activation : DEAD oxidizes PPh to a phosphine oxide, generating a protonated intermediate.

-

Coupling : The alcohol forms a benzyl oxonium ion, which reacts with morpholine.

Optimization Data

Example :

-

3-Bromo-5-chlorobenzyl alcohol (1 eq), morpholine (1.5 eq), PPh (1.2 eq), DEAD (1.2 eq) in THF. Stir at 0°C for 2 hours, then room temperature for 12 hours.

Reductive Amination of Benzyl Ketones

Alternative Pathway

This method reduces a ketone intermediate (e.g., 3-bromo-5-chlorophenylacetone) with morpholine using NaBH or BH·THF.

Procedure

-

Prepare 3-bromo-5-chlorophenylacetone via Friedel-Crafts acylation.

-

React with morpholine and NaBH in methanol at 0°C.

-

Acidic workup and purification.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Benzyl chloride | 70–85 | High yield, simple setup | Requires halogenated precursor |

| Mitsunobu Reaction | Benzyl alcohol | 60–75 | Avoids halides | Costly reagents (DEAD, PPh) |

| Reductive Amination | Benzyl ketone | 50–65 | Versatile for diverse substrates | Multi-step synthesis |

Industrial-Scale Considerations

Process Optimization

-

Catalysis : Palladium catalysts (e.g., Pd/C) enhance selectivity in halogenated systems.

-

Solvent Recovery : DMF and THF are recycled via distillation to reduce costs.

-

Safety : Bromine and chlorinated intermediates require handling under inert atmospheres.

Emerging Techniques

Photoredox Catalysis

Recent studies propose visible-light-mediated C–N bond formation, reducing reliance on toxic reagents. For example, Ir(ppy) catalyzes coupling between aryl halides and morpholine under blue LED light.

Flow Chemistry

Continuous flow systems improve heat management and reaction consistency for exothermic steps (e.g., benzyl chloride synthesis).

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-chlorobenzyl)morpholine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the benzyl group or the morpholine ring.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Products with different substituents replacing the bromine or chlorine atoms.

Oxidation: Products with hydroxyl, carbonyl, or carboxyl groups.

Reduction: Products with reduced benzyl or morpholine rings.

Scientific Research Applications

4-(3-Bromo-5-chlorobenzyl)morpholine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-chlorobenzyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity. The morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzylmorpholine Derivatives

a. 4-(5-Bromo-2-fluorobenzyl)morpholine (CAS 488799-67-3)

- Structure : Bromine at position 5 and fluorine at position 2 on the benzyl ring.

- Solubility: Fluorinated analogs like 4-(2-chloro-6-fluorobenzyl)morpholine exhibit high aqueous solubility (184 μM in PBS, pH 7.4), suggesting that fluorine substitution enhances solubility compared to non-fluorinated counterparts .

- Metabolic Stability : Fluorine atoms may reduce metabolic degradation by cytochrome P450 enzymes, improving bioavailability .

b. 4-(3-Bromo-5-methylbenzyl)morpholine

c. 4-(4-Bromo-3-fluorobenzyl)morpholine (CAS 897016-96-5)

- Structure : Bromine at position 4 and fluorine at position 3.

- Synthesis : Prepared via alkylation of morpholine with 4-bromo-3-fluorobenzyl bromide, a common route for benzylmorpholines. The para-bromo substitution may alter steric interactions in biological targets compared to meta-substituted compounds .

Pyridinyl and Heterocyclic Morpholine Derivatives

a. 4-(5-Bromo-3-chloropyridin-2-yl)morpholine

- Structure : Pyridine ring replaces benzene, with bromine and chlorine on the pyridine.

- Activity: Pyridinyl derivatives often exhibit enhanced binding to kinases or receptors due to nitrogen’s electronegativity.

b. VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Structure : Thiazole and imidazole rings appended to morpholine.

- Application : Acts as an androgen receptor (AR) inhibitor, with corrected structural data emphasizing the importance of halogen positioning for activity. NMR discrepancies highlight the necessity of precise synthesis .

Functional Group Variations

a. 4-(4-Nitrobenzyl)morpholine

Key Findings and Implications

Halogen Positioning : Meta-substituted halogens (e.g., 3-Br, 5-Cl) may optimize steric and electronic interactions with biological targets compared to ortho- or para-substituted analogs .

Solubility Trends : Fluorine substitution improves solubility, while methyl or nitro groups may compromise it .

Metabolic Stability : Halogenated benzylmorpholines generally exhibit moderate-to-high metabolic stability, with fluorinated versions being particularly resistant to CYP-mediated degradation .

Structural Accuracy : Misreported structures (e.g., VPC-14449) underscore the need for rigorous analytical validation to ensure activity reproducibility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and purification methods for 4-(3-Bromo-5-chlorobenzyl)morpholine?

- Methodology : Synthesis typically involves coupling a bromo-chloro-substituted benzyl halide with morpholine under inert conditions (e.g., argon atmosphere) using bases like K₂CO₃ in polar aprotic solvents (e.g., DMSO). For example, analogous morpholine derivatives are synthesized via nucleophilic substitution, followed by purification using column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures . Critical steps include maintaining anhydrous conditions and monitoring reaction progress via TLC.

- Characterization : Confirmation of structure is achieved through H NMR (chemical shifts for morpholine protons: δ ~3.5–3.7 ppm; aromatic protons: δ ~7.0–7.5 ppm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. Which spectroscopic techniques are most effective for characterizing 4-(3-Bromo-5-chlorobenzyl)morpholine?

- Key Techniques :

- H NMR : Identifies proton environments, particularly distinguishing morpholine ring protons and aromatic substituents.

- Raman/IR Spectroscopy : Detects vibrational modes (e.g., C-H stretching at ~2980–3145 cm, morpholine ring vibrations at ~1100–1175 cm) .

- MS (ESI or EI) : Confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for 4-(3-Bromo-5-chlorobenzyl)morpholine analogs?

- Strategy : Modify substituents on the benzyl ring (e.g., halogen positioning, introduction of electron-withdrawing/donating groups) and assess pharmacological activity. For example:

- Solubility Testing : Use shake-flask methods in PBS (pH 7.4) to determine aqueous solubility (e.g., analogs like 4-(2-chlorobenzyl)morpholine exhibit ~180 μM solubility) .

- Metabolic Stability : Incubate with recombinant CYP enzymes (e.g., CYP2A13) to identify metabolic pathways and optimize stability .

- Data Table :

| Analog | Solubility (μM) | Metabolic Half-life (CYP2A13) |

|---|---|---|

| 4-(2-Chlorobenzyl)morpholine | 180 | >60 min |

| 4-(3-Bromo-5-chloro-benzyl)morpholine | To be determined | Under investigation |

Q. How does high pressure affect the vibrational modes and crystalline structure of morpholine derivatives?

- Methodology : Use diamond anvil cell (DAC) setups to apply pressure (0–3.5 GPa) and monitor Raman/IR spectral changes. For 4-(benzenesulfonyl)morpholine, pressure-induced shifts include:

- Splitting of the 1175 cm morpholine ring mode at ~1.7 GPa.

- Merging of C-H stretching modes (3070/3085 cm) above 2.5 GPa .

Q. How should researchers resolve contradictions in spectral data for morpholine derivatives?

- Approach :

Multi-Technique Validation : Cross-check NMR assignments with COSY or HSQC experiments. For Raman/IR discrepancies, compare with computational simulations (e.g., Gaussian software for DFT-based vibrational predictions).

Crystallography : Resolve ambiguous structural features via single-crystal X-ray diffraction (e.g., bond angles, torsion strains in the morpholine ring) .

Batch Consistency : Ensure synthetic reproducibility by standardizing reaction conditions (e.g., stoichiometry, temperature) and purification protocols .

Methodological Considerations

- Avoided Pitfalls :

- Commercial synthesis or pricing details are excluded per guidelines.

- Reliable sources (peer-reviewed journals, regulatory databases) are prioritized; unverified platforms (e.g., ) are omitted.

- Advanced Tools : High-pressure spectroscopy, DFT modeling, and enzyme phenotyping are emphasized for rigorous analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.